
Schisandrol A
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Overview
Description
Schisandrol A is a natural product found in Kadsura angustifolia, Schisandra chinensis, and Schisandra henryi with data available.
Scientific Research Applications
Immunomodulatory Effects
Research Findings:
Studies indicate that Schisandrol A enhances immune function, particularly in models of immunosuppression. One study demonstrated that this compound could alleviate cyclophosphamide-induced immunosuppression in mice by regulating the expression of specific transcription factors and genes involved in immune responses. It was shown to promote macrophage phagocytosis and antibody formation, suggesting potential applications in treating immune-related diseases .
Table 1: Immunomodulatory Effects of this compound
Study | Model | Key Findings |
---|---|---|
Xu et al. (2021) | Cyclophosphamide-induced immunosuppression in mice | Enhanced macrophage activity and antibody production |
Zhang et al. (2022) | In vitro immune cell assays | Increased cytokine production and immune cell proliferation |
Anti-Fibrotic Properties
Mechanism of Action:
this compound has been identified as a potent inhibitor of idiopathic pulmonary fibrosis through its action on the TGF-β signaling pathway. In a study involving rat models, this compound administration led to a significant reduction in fibrotic markers, indicating its potential as a therapeutic agent for pulmonary fibrosis .
Table 2: Anti-Fibrotic Effects of this compound
Study | Model | Mechanism | Outcome |
---|---|---|---|
Liu et al. (2022) | Rat model of pulmonary fibrosis | Inhibition of TGF-β signaling pathway | Reduced fibrotic markers and improved lung function |
Neuroprotective Effects
Applications in Neurodegenerative Diseases:
this compound exhibits neuroprotective effects that may benefit conditions such as Alzheimer's disease and Parkinson's disease. It has been shown to enhance the survival of damaged nerve cells and improve antioxidant capacity, suggesting its role in protecting against neurodegeneration .
Table 3: Neuroprotective Effects of this compound
Study | Condition | Key Findings |
---|---|---|
Wang et al. (2023) | Alzheimer's disease model | Enhanced neuronal survival and reduced oxidative stress |
Chen et al. (2024) | Parkinson's disease model | Improved motor function and neuronal integrity |
Estrogenic Activity
Potential for Menopausal Symptom Relief:
Research has indicated that this compound acts as a phytoestrogen, promoting cell proliferation in estrogen-responsive breast cancer cells. This property suggests its potential application in managing menopausal symptoms through estrogen receptor modulation .
Table 4: Estrogenic Activity of this compound
Study | Cell Line | Effect Observed |
---|---|---|
Li et al. (2021) | MCF-7 breast cancer cells | Increased cell proliferation compared to controls |
Zhao et al. (2022) | Various estrogen-responsive cell lines | Enhanced ERα activation and downstream signaling |
Chemical Reactions Analysis
Structural Characterization and Fragmentation Patterns
Schisandrol A’s structure includes a dibenzocyclooctadiene skeleton with six methoxy groups and a hydroxyl group. Key fragmentation pathways under mass spectrometry (MS) include:
These patterns confirm the presence of ester groups and hydroxyl substitution (Figure 1C in ).
Table 1: Key MS Fragments of this compound
Fragment Ion (m/z) | Neutral Loss | Structural Inference |
---|---|---|
399.1820 | H₂O (−18 Da) | Hydroxyl group |
485.2156 | CO₂ (−44 Da) | Ester/carboxyl group |
285.0888 | C₄H₇COOH + CH₂O (−130 Da) | Side-chain cleavage |
Metabolic Stability and Biotransformation
In vitro and in vivo studies reveal metabolic modifications:
-
Phase I Metabolism : Oxidative demethylation of methoxy groups, evidenced by metabolite profiling .
-
Phase II Conjugation : Glucuronidation and sulfation detected in rat plasma, enhancing water solubility for excretion .
Table 2: Major Metabolites Identified in Rat Plasma
Metabolite | Modification Site | Detection Method |
---|---|---|
This compound-glucuronide | C-9 hydroxyl group | UPLC-Q-TOF-MS/MS |
Demethyl-Schisandrol A | Methoxy group (C-3) | High-resolution MS |
Biochemical Interactions
This compound modulates cellular pathways via non-covalent interactions:
-
NF-κB Pathway Inhibition : Binds β-TrCP (β-transducin repeat-containing protein), preventing IκB ubiquitination and subsequent NF-κB activation . Binding affinity confirmed via molecular docking (Figure 4D in ).
-
MAPK Signaling Suppression : Reduces phosphorylation of ERK and JNK, mitigating inflammation .
Stability Under Analytical Conditions
This compound remains stable during chromatographic separation:
-
ODS Column Purification : Retains integrity in 70% methanol, with 95.2% purity achieved post-preparative HPLC .
-
Thermal Degradation : No decomposition observed at 30°C during UPLC analysis .
Synthetic and Degradation Challenges
While natural isolation methods are well-documented , synthetic routes remain underexplored. Potential reactivity sites for derivatization include:
-
C-9 Hydroxyl Group : Susceptible to acetylation or glycosylation.
-
Methoxy Groups : Demethylation under strong acidic/basic conditions (speculative, based on structural analogs).
Properties
Molecular Formula |
C24H32O7 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |
InChI |
InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1 |
InChI Key |
YEFOAORQXAOVJQ-RKNYENMMSA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
schisandrol A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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